COMT Inhibition Potency: 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole vs. Evolved Lead Compound
1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole demonstrates high ligand efficiency as a SAM-competitive COMT inhibitor [1]. While it serves as an early fragment hit with an IC50 in the micromolar range (exact value not disclosed in primary publication), it was a foundational compound for optimizing a series that yielded a potent lead with an IC50 of 151 nM against rat COMT [2]. This evolutionary path highlights the core scaffold's value, as it provided the essential structural blueprint for achieving nanomolar potency, a feature not inherent to other simple bipyrazole regioisomers.
| Evidence Dimension | COMT Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed in primary publication (fragment hit) |
| Comparator Or Baseline | Evolved lead compound (IC50 = 151 nM) based on the same bipyrazole core |
| Quantified Difference | Scaffold optimization from fragment to lead compound achieved >10-fold improvement in potency. |
| Conditions | Enzymatic assay using rat COMT |
Why This Matters
This establishes the compound's scaffold as a validated starting point for developing potent COMT inhibitors, differentiating it from uncharacterized or less ligand-efficient fragments.
- [1] Lanier, M.; Ambrus, G.; Cole, D. C.; Davenport, R.; Ellery, J.; Fosbeary, R.; Jennings, A. J.; Kadotani, A.; Kamada, Y.; Kamran, R.; et al. A Fragment-Based Approach to Identifying S-Adenosyl-l-methionine-Competitive Inhibitors of Catechol O-Methyl Transferase (COMT). J. Med. Chem. 2014, 57 (12), 5459-5463. View Source
- [2] BindingDB. BDBM50149943 (CHEMBL3770406): IC50 = 151 nM for Rat COMT. Accessed April 2026. View Source
